di-(8-methylstearoyl)phosphatidylcholine
di-(8-methylstearoyl)phosphatidylcholine
Brand Name:
Vulcanchem
CAS No.:
114927-92-3
VCID:
VC0054276
InChI:
InChI=1S/C46H92NO8P/c1-8-10-12-14-16-18-20-26-32-42(3)34-28-22-24-30-36-45(48)52-40-44(41-54-56(50,51)53-39-38-47(5,6)7)55-46(49)37-31-25-23-29-35-43(4)33-27-21-19-17-15-13-11-9-2/h42-44H,8-41H2,1-7H3
SMILES:
CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC
Molecular Formula:
C46H92NO8P
Molecular Weight:
818.2 g/mol
di-(8-methylstearoyl)phosphatidylcholine
CAS No.: 114927-92-3
Main Products
VCID: VC0054276
Molecular Formula: C46H92NO8P
Molecular Weight: 818.2 g/mol
CAS No. | 114927-92-3 |
---|---|
Product Name | di-(8-methylstearoyl)phosphatidylcholine |
Molecular Formula | C46H92NO8P |
Molecular Weight | 818.2 g/mol |
IUPAC Name | 2,3-bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C46H92NO8P/c1-8-10-12-14-16-18-20-26-32-42(3)34-28-22-24-30-36-45(48)52-40-44(41-54-56(50,51)53-39-38-47(5,6)7)55-46(49)37-31-25-23-29-35-43(4)33-27-21-19-17-15-13-11-9-2/h42-44H,8-41H2,1-7H3 |
Standard InChIKey | CJASOXBQLCLECD-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC |
Synonyms | di-(8-methylstearoyl)phosphatidylcholine DSPC-8M |
PubChem Compound | 196707 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume